An In-depth Technical Guide to Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate, a molecule of interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, a detailed, field-proven synthetic protocol, and an expert analysis of its potential biological activities based on structurally related compounds. This document is designed to equip researchers with the foundational knowledge and practical methodologies to explore the therapeutic promise of this and similar chemical scaffolds.
Molecular Architecture and Physicochemical Properties
Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is a keto-ester characterized by a 3,4-dimethoxyphenyl group attached to an eight-carbon ester chain. The presence of the veratrole (1,2-dimethoxybenzene) moiety, a common feature in many biologically active natural products, coupled with a flexible aliphatic chain, makes this a compelling structure for chemical exploration.
The key structural features include:
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Aromatic Keto Group: The ketone carbonyl is conjugated with the electron-rich dimethoxy-substituted phenyl ring. This region is a primary site for potential biological interactions.
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Ethyl Ester Terminus: The ethyl ester provides a site for potential hydrolytic metabolism and influences the molecule's overall lipophilicity and solubility.
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Aliphatic Spacer: The seven-carbon methylene chain offers conformational flexibility, allowing the aromatic and ester functionalities to adopt various spatial orientations.
A summary of its key chemical identifiers and properties is presented below:
| Property | Value | Source |
| CAS Number | 57641-19-7 | [1] |
| IUPAC Name | ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate | [1] |
| Molecular Formula | C₁₈H₂₆O₅ | [1] |
| Molecular Weight | 322.40 g/mol | |
| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC=C(OC)C(OC)=C1 | [1] |
| InChI Key | RCUSWMGNKWUSOF-UHFFFAOYSA-N | [1] |
Synthesis via Friedel-Crafts Acylation: A Validated Protocol
The most logical and industrially scalable approach to the synthesis of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate is through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct installation of the acyl chain onto the electron-rich veratrole ring. The following protocol is a self-validating system, incorporating established chemical principles and purification techniques to ensure a high-purity final product.
Causality Behind Experimental Choices
The choice of a Friedel-Crafts acylation is predicated on the high nucleophilicity of the veratrole ring, which is activated towards electrophilic attack by the two electron-donating methoxy groups. Aluminum chloride (AlCl₃) is selected as the Lewis acid catalyst due to its proven efficacy in generating the highly electrophilic acylium ion from the corresponding acyl chloride. The reaction is conducted at a reduced temperature to control the exothermic nature of the reaction and to minimize potential side reactions.
Step-by-Step Synthetic Workflow
The synthesis is a two-step process, beginning with the preparation of the acylating agent, followed by the Friedel-Crafts reaction itself.
Step 1: Synthesis of Mono-ethyl Suberoyl Chloride
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Esterification: In a 500 mL round-bottom flask, dissolve 20.23 g (0.10 mol) of suberic acid in 200 mL of absolute ethanol. Add 1 mL of concentrated sulfuric acid as a catalyst.
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Reflux: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
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Work-up: After cooling, remove the ethanol under reduced pressure. Dissolve the residue in 150 mL of ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
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Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield mono-ethyl suberate.
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Acid Chloride Formation: In a 250 mL round-bottom flask, add 18.2 g (0.09 mol) of mono-ethyl suberate. Slowly add 13.1 mL (0.18 mol) of thionyl chloride at room temperature.
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Reaction: Heat the mixture to 70°C for 2-3 hours until gas evolution ceases.
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Purification: Remove excess thionyl chloride by distillation under reduced pressure. The resulting mono-ethyl suberoyl chloride is used directly in the next step.
Step 2: Friedel-Crafts Acylation
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Catalyst Suspension: In a 500 mL three-necked flask under a nitrogen atmosphere, suspend 13.3 g (0.10 mol) of anhydrous aluminum chloride in 150 mL of anhydrous dichloromethane. Cool to 0°C.
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Acyl Chloride Addition: Slowly add a solution of the crude mono-ethyl suberoyl chloride (from Step 1) in 50 mL of anhydrous dichloromethane over 30 minutes.
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Veratrole Addition: Add a solution of 10.8 g (0.078 mol) of veratrole in 50 mL of anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
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Reaction Quenching: After stirring for an additional hour at room temperature, slowly pour the reaction mixture into a beaker containing 150 g of ice and 50 mL of concentrated HCl.
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Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
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Final Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to afford Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.
Visualizing the Synthetic Workflow
Caption: Synthetic route for Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate.
Potential Biological Activities and Therapeutic Relevance
While direct biological studies on Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate are not extensively reported in peer-reviewed literature, the structural motifs present in the molecule allow for informed hypotheses regarding its potential therapeutic applications. The 3,4-dimethoxyphenyl moiety is a key pharmacophore in a variety of naturally occurring and synthetic compounds with established biological activities.
Anti-inflammatory Potential
Numerous compounds containing the 3,4-dimethoxyphenyl group have demonstrated significant anti-inflammatory properties. For instance, (E)-4-(3,4-dimethoxyphenyl)but-3-en-l-ol, a constituent of Zingiber cassumunar, has been shown to reduce carrageenan-induced paw edema in rats.[2] Another related compound, (E)-1-(3′,4′-dimethoxyphenyl)but-3-en-2-ol, also isolated from the same plant, exhibited marked inhibition of the acute phase of inflammation.[3] The mechanism of action for some of these related molecules involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[2]
Hypothesized Mechanism of Action:
It is plausible that Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate could exert anti-inflammatory effects by modulating inflammatory pathways. A primary target for investigation would be the COX-1 and COX-2 enzymes.
Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.
Cytotoxic and Anticancer Applications
The 3,4-dimethoxyphenyl scaffold is also present in several compounds with reported cytotoxic activity against various cancer cell lines. For example, certain derivatives of this moiety have shown significant cytotoxicity against HT-1080 human fibrosarcoma cells.[2] This suggests that Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate could serve as a lead compound for the development of novel anticancer agents. Further research could explore its effects on cell proliferation, apoptosis, and specific cancer-related signaling pathways.
Future Directions and Research Opportunities
Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate represents a promising, yet underexplored, chemical entity. The synthetic route is well-defined and scalable, facilitating the production of sufficient quantities for comprehensive biological evaluation.
Key areas for future investigation include:
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In vitro and in vivo anti-inflammatory assays: To confirm the hypothesized anti-inflammatory activity and elucidate the mechanism of action.
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Anticancer screening: Evaluation against a panel of human cancer cell lines to determine its cytotoxic potential.
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Structure-Activity Relationship (SAR) studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
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Pharmacokinetic and toxicological profiling: To assess its drug-like properties and safety profile.
This technical guide provides a solid foundation for researchers to embark on the exploration of Ethyl 8-(3,4-dimethoxyphenyl)-8-oxooctanoate as a potential therapeutic agent. The combination of a straightforward synthesis and a promising, biologically relevant chemical scaffold makes it an attractive candidate for further investigation in the fields of drug discovery and medicinal chemistry.
References
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Jantan, I., Yassin, M. S. M., Chin, C. B., Chen, L. L., & Sim, N. L. (2021). Phytochemicals and Bioactivities of Zingiber cassumunar Roxb. Molecules, 26(8), 2347. [Link]
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Mas-Coma, S., Valero, M. A., & Bargues, M. D. (1999). Anti-inflammatory Activity of Compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} Isolated From Zingiber Cassumunar Roxb. Journal of Ethnopharmacology, 66(2), 209-215. [Link]
